Welcome to the BenchChem Online Store!
molecular formula C5H4ClIN2 B1390960 2-Chloro-5-iodo-4-pyridinamine CAS No. 800402-12-4

2-Chloro-5-iodo-4-pyridinamine

Cat. No. B1390960
M. Wt: 254.45 g/mol
InChI Key: DEJUUKULVAIMNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09018214B2

Procedure details

N-Iodosuccinimide (24.75 g, 110.0 mmol) was added to a solution of 2-chloro-pyridin-4-ylamine (12.85 g, 100.0 mmol) in acetonitrile (400 mL) and the mixture stirred and held at reflux overnight. Upon cooling to room temperature the solvent was removed in vacuo and residue partitioned between EtOAc (250 mL), saturated sodium thiosulfate (100 mL) and water (250 mL). The organic layer was separated, washed with water (2×250 mL), separated and the solvent removed in vacuo to afford an orange oil that was subjected to column chromatography on silica. Gradient elution with 30-50% EtOAc in petrol afforded a pale orange solid that was rinsed with 25% EtOAc in petrol (80 mL). Solids were collected by filtration and sucked dry to afford the title compound (7.32 g) as an off-white solid. The mother liquors were concentrated to dryness in vacuo and the residues subjected to column chromatography on silica. Elution with 30-50% EtOAc in petrol afforded further pure material (1.90 g). Combined yield: (9.22 g, 36%) 1H NMR (DMSO-d6) 8.20 (1H, s), 6.64 (1H, s), 6.50 (2H, br s). MS: [M+H]+ 255.
Quantity
24.75 g
Type
reactant
Reaction Step One
Quantity
12.85 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1]N1C(=O)CCC1=O.[Cl:9][C:10]1[CH:15]=[C:14]([NH2:16])[CH:13]=[CH:12][N:11]=1>C(#N)C>[Cl:9][C:10]1[CH:15]=[C:14]([NH2:16])[C:13]([I:1])=[CH:12][N:11]=1

Inputs

Step One
Name
Quantity
24.75 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
12.85 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)N
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
was removed in vacuo and residue
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc (250 mL), saturated sodium thiosulfate (100 mL) and water (250 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water (2×250 mL)
CUSTOM
Type
CUSTOM
Details
separated
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
to afford an orange oil that
WASH
Type
WASH
Details
Gradient elution with 30-50% EtOAc in petrol
CUSTOM
Type
CUSTOM
Details
afforded a pale orange solid
WASH
Type
WASH
Details
that was rinsed with 25% EtOAc in petrol (80 mL)
FILTRATION
Type
FILTRATION
Details
Solids were collected by filtration
CUSTOM
Type
CUSTOM
Details
sucked dry

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=C1)N)I
Measurements
Type Value Analysis
AMOUNT: MASS 7.32 g
YIELD: CALCULATEDPERCENTYIELD 28.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.